
(3E)-3-(2-methylpropylidene)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-(2-methylpropylidene)oxolan-2-one is an organic compound with a unique structure that includes an oxolane ring and a methylpropylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(2-methylpropylidene)oxolan-2-one typically involves the reaction of oxolane derivatives with methylpropylidene precursors under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the oxolane derivative reacts with an aldehyde or ketone to form the desired product. The reaction conditions often require a controlled temperature and pH to ensure the formation of the (3E) isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as the laboratory synthesis but are optimized for higher yields and efficiency. Catalysts and solvents are carefully selected to enhance the reaction rate and purity of the final product.
化学反应分析
Types of Reactions
(3E)-3-(2-methylpropylidene)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolane-2,3-dione derivatives.
Reduction: Reduction reactions can convert the oxolane ring into a more saturated form.
Substitution: The methylpropylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include various oxolane derivatives, each with distinct functional groups that can be further utilized in chemical synthesis and applications.
科学研究应用
(3E)-3-(2-methylpropylidene)oxolan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which (3E)-3-(2-methylpropylidene)oxolan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate these mechanisms.
相似化合物的比较
Similar Compounds
(3E)-3-(2-methylpropylidene)oxolan-2-one: Unique due to its specific isomeric form and functional groups.
(3Z)-3-(2-methylpropylidene)oxolan-2-one: Differing in the configuration of the double bond.
3-(2-methylpropylidene)oxolan-2-one: Lacking the (3E) or (3Z) specification, which can affect its reactivity and applications.
Highlighting Uniqueness
The (3E) isomer of 3-(2-methylpropylidene)oxolan-2-one is unique due to its specific geometric configuration, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
属性
CAS 编号 |
5407-54-5 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
(3E)-3-(2-methylpropylidene)oxolan-2-one |
InChI |
InChI=1S/C8H12O2/c1-6(2)5-7-3-4-10-8(7)9/h5-6H,3-4H2,1-2H3/b7-5+ |
InChI 键 |
WZWBYGFZYJJIMM-FNORWQNLSA-N |
手性 SMILES |
CC(C)/C=C/1\CCOC1=O |
规范 SMILES |
CC(C)C=C1CCOC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)
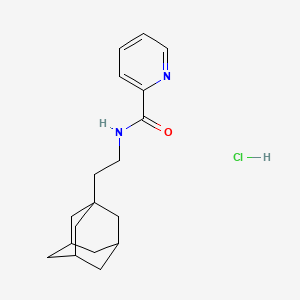
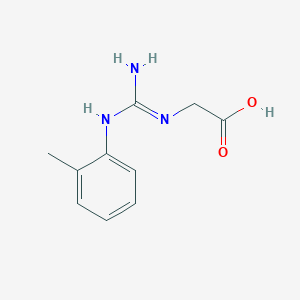
![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)
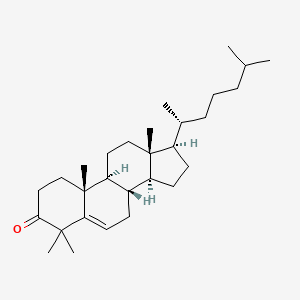
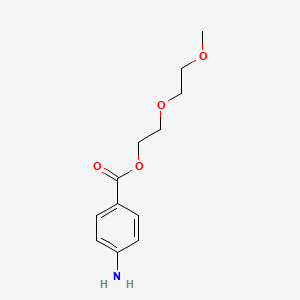
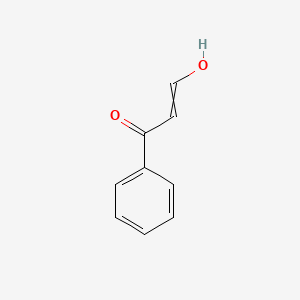
![4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B14158653.png)
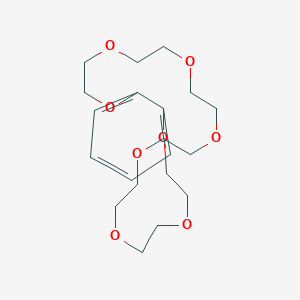
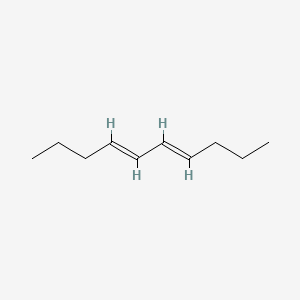
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
![(4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)hydrazine](/img/structure/B14158685.png)
